An In-depth Technical Guide on N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
An In-depth Technical Guide on N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
Introduction
N,N-Dimethylformamide dimethyl acetal (DMF-DMA), with the CAS Number 4637-24-5, is a versatile and highly reactive organic reagent. While sometimes referred to by the broader chemical class name "dimethoxymethanamine," DMF-DMA is the specific and most widely utilized compound in this category for organic synthesis. It is a colorless to pale yellow liquid known for its utility as a powerful methylating and formylating agent.[1][2] Its structure features a central carbon atom bonded to both a dimethylamino group and two methoxy groups, bestowing upon it a unique dual reactivity profile.[3][4] This guide provides a comprehensive overview of its fundamental properties, core reactivity, and key applications, tailored for professionals in research, chemical science, and drug development.
Fundamental Properties
The physical, chemical, and safety properties of DMF-DMA are summarized below. This data is essential for its safe handling, storage, and application in experimental design.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | N,N-Dimethylformamide dimethyl acetal | [1] |
| Synonyms | DMF-DMA, 1,1-Dimethoxy-N,N-dimethylmethanamine | [3] |
| CAS Number | 4637-24-5 | |
| Molecular Formula | C₅H₁₃NO₂ | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Density | 0.895 g/cm³ at 20°C; 0.897 g/mL at 25°C | [5] |
| Melting Point | -85 °C | |
| Boiling Point | 102-103 °C at 720 mmHg | [5] |
| Refractive Index (n20/D) | 1.396 | [5] |
| Solubility | Soluble in most organic solvents; hydrolyzes in water | [5][6] |
Safety and Handling Data
| Property | Value | Source(s) |
| Signal Word | Danger | |
| Hazard Statements | H225 (Highly flammable liquid and vapor), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H332 (Harmful if inhaled) | |
| Flash Point | 6 °C (42.8 °F) | |
| Autoignition Temperature | 155 °C | |
| Explosion Limits | 1.3 - 17.7 % (v/v) | |
| Storage Temperature | 2-30°C; Store below +30°C | [5] |
| Incompatible Materials | Strong oxidizing agents, acids. Hydrolyzes with water. | [7] |
| Hazardous Decomposition | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂) | [7][8] |
Core Reactivity and Mechanisms
The synthetic utility of DMF-DMA stems from its unique electronic structure. The central carbon atom is electrophilic, while the nitrogen atom is nucleophilic, allowing it to participate in a wide array of transformations.[3][9]
Caption: Dual reactivity of DMF-DMA.
This dual nature makes DMF-DMA a versatile reagent capable of acting as:
-
A Formylating and Aminomethylenating Agent : It reacts with compounds containing active methylene or methyl groups to introduce a dimethylaminomethylene group [-CH=N(CH₃)₂], forming enamines.[9]
-
An Alkylating (Methylating) Agent : Under mild conditions, it can methylate carboxylic acids, phenols, and thiols.[9]
-
A C1 Synthon : It serves as a one-carbon building block, particularly in the construction of diverse heterocyclic frameworks like pyrimidines, pyridines, and pyrazoles.[3][10]
-
A Dehydrating Agent : It can be used to promote condensation reactions, such as the conversion of trans-vicinal diols to epoxides.[11][12]
Key Synthetic Applications & Workflows
Synthesis of Heterocycles
A primary application of DMF-DMA is in the synthesis of heterocyclic compounds. It acts as a crucial C1 building block by first reacting with an active methylene compound to form an enamine intermediate, which can then undergo intramolecular cyclization or react with another component to form the final ring structure.[3][13]
Caption: Generalized workflow for heterocycle synthesis.
Alkylation and Formylation Reactions
DMF-DMA is a potent methylating agent for carboxylic acids, yielding methyl esters efficiently under relatively mild conditions.[9] It also serves as a formylating agent for primary and secondary amines, leading to the formation of amidines. These reactions are fundamental in modifying functional groups during the synthesis of complex molecules.
Experimental Protocols
Detailed methodologies are crucial for the successful application of DMF-DMA. Below are representative experimental protocols for its synthesis and its use in a dehydration reaction.
Protocol 1: Synthesis of N,N-Dimethylformamide Dimethyl Acetal
This protocol is adapted from a patented industrial method, which involves a two-step process.[14]
Step 1: Formation of the Iminium Complex
-
In a suitable reaction vessel equipped with a stirrer and temperature control, charge N,N-dimethylformamide (DMF).
-
Slowly add dimethyl sulfate to the DMF. This is an exothermic reaction and the temperature should be maintained carefully. The reaction produces a methyl sulfate salt of the O-methylated DMF (an iminium complex).
Step 2: Reaction with Sodium Methoxide
-
Prepare a dispersion of solid sodium methoxide in an organic solvent such as isoparaffin or solvent naphtha in a separate reactor.[14]
-
Cool the sodium methoxide dispersion to 20-30 °C.[14]
-
Slowly add the iminium complex prepared in Step 1 to the sodium methoxide dispersion while maintaining the temperature between 20-30 °C.[14]
-
The reaction mixture is stirred until the reaction is complete. The product, DMF-DMA, is dissolved in the organic solvent.
-
The solid by-products are removed by filtration.
-
The final product is isolated from the filtrate by distillation. This method reportedly achieves yields of over 85%.[14]
Caption: Two-step synthesis of DMF-DMA.
Protocol 2: Dehydration of trans-9,10-Dihydro-9,10-phenanthrenediol
This procedure, adapted from Organic Syntheses, demonstrates the use of DMF-DMA as a dehydrating agent to form an epoxide.[12]
-
Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 10.6 g (0.0500 mole) of trans-9,10-dihydro-9,10-phenanthrenediol and 13 g of N,N-dimethylformamide dimethyl acetal (redistilled before use) in a solvent mixture of 40 mL of N,N-dimethylformamide and 100 mL of dry tetrahydrofuran.[12]
-
Reaction : Heat the solution at reflux for 16 hours.[12]
-
Workup : Allow the solution to cool to room temperature. Add 200 mL of water and 100 mL of ether to the flask.[12]
-
Extraction : Separate the organic layer. Wash the aqueous layer twice with 200-mL portions of ether.[12]
-
Isolation : Combine the ether phases and dry them over magnesium sulfate. Evaporate the solvent under reduced pressure to yield the crude product, phenanthrene-9,10-oxide.[12]
-
Purification : The resulting solid can be further purified by trituration or recrystallization.[12]
Safety, Handling, and Storage
DMF-DMA is a hazardous chemical that requires careful handling.
-
Handling : All operations should be conducted in a well-ventilated chemical fume hood.[9] Use spark-proof tools and explosion-proof equipment.[7][8] Personal protective equipment (PPE), including gloves, eye protection, and appropriate respiratory protection, is mandatory.[8] Grounding and bonding of containers is necessary to prevent static discharge.[6][7]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[7] Keep away from heat, sparks, open flames, and other sources of ignition.[6][8]
-
Stability : DMF-DMA is stable under normal temperatures and pressures but hydrolyzes in the presence of water.[7] It is a flammable liquid and its vapors may form explosive mixtures with air.[7][8]
References
- 1. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | High Quality Reagent Supplier [gunjalindustries.com]
- 2. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]
- 5. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. N-Dimethoxymethyl-N,N-dimethylamine(4637-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]
- 10. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scirp.org [scirp.org]
- 14. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]
